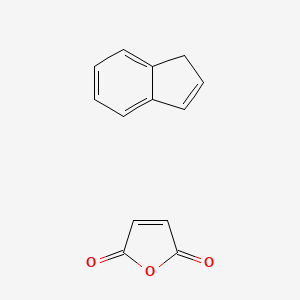

furan-2,5-dione; 1H-indene

CAS No.: 28476-72-4

Cat. No.: VC16244177

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28476-72-4 |

|---|---|

| Molecular Formula | C13H10O3 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | furan-2,5-dione;1H-indene |

| Standard InChI | InChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H |

| Standard InChI Key | ILXSCDUHHGVMOY-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O |

Introduction

Structural and Molecular Characteristics

Core Components

Furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarboxylic anhydride characterized by a five-membered furan ring with two adjacent carbonyl groups. Its electron-withdrawing nature makes it a potent dienophile in Diels-Alder reactions . The 1H-indene component, a bicyclic hydrocarbon, consists of a benzene ring fused to a cyclopentene moiety, conferring partial aromaticity and planar geometry . The combination of these moieties in a 1:1 ratio creates a hybrid structure where the anhydride’s reactivity is modulated by the indene’s steric and electronic effects.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.22 g/mol | |

| Boiling Point | 181.6°C at 760 mmHg | |

| Flash Point | 58.9°C | |

| Vapor Pressure | 1.15 mmHg at 25°C |

Synthesis and Reaction Mechanisms

Diels-Alder Cycloaddition

The primary synthetic route for furan-2,5-dione; 1H-indene involves a Diels-Alder reaction, where maleic anhydride acts as the dienophile and indene serves as the diene. This [4+2] cycloaddition proceeds under thermal conditions, typically in a high-boiling solvent like xylene, to yield the bicyclic adduct . The reaction’s regioselectivity and stereospecificity are governed by the electron-withdrawing carbonyl groups of the anhydride, which polarize the π-electrons of the dienophile, and the “cisoid” conformation requirement of the diene .

Alternative Synthetic Strategies

Alternative methods include Friedel-Crafts acylation and catalytic cyclization, though these are less commonly employed due to lower yields and side reactions . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining high regioselectivity .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 181.6°C and a flash point of 58.9°C, indicating moderate thermal stability . Its solid-state structure remains stable up to 260°C, as evidenced by melting point data from analogous Diels-Alder adducts . The vapor pressure of 1.15 mmHg at 25°C suggests limited volatility, necessitating careful handling in open environments .

Solubility and Reactivity

Furan-2,5-dione; 1H-indene is sparingly soluble in polar solvents like water but exhibits good solubility in aromatic hydrocarbons (e.g., xylene) and chlorinated solvents (e.g., dichloromethane) . The anhydride moiety is highly reactive toward nucleophiles, enabling derivatization via hydrolysis, aminolysis, or alcoholysis .

Industrial and Research Applications

Polymer Chemistry

Maleic anhydride derivatives are widely used in the production of polyester resins and alkyd coatings . The incorporation of the indene moiety enhances thermal resistance and crosslinking density, making furan-2,5-dione; 1H-indene a candidate for high-performance adhesives and composites.

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors . Its ability to undergo regioselective functionalization allows for the generation of diverse pharmacophores targeting inflammatory pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume